N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-phenylethanediamide
Description
N-{[1-(Benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-phenylethanediamide is a synthetic organic compound characterized by a pyrrolidine ring substituted with a benzenesulfonyl group at the 1-position, a methylene bridge linking the pyrrolidine to an ethanediamide backbone, and a terminal phenyl group.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c23-18(19(24)21-15-8-3-1-4-9-15)20-14-16-10-7-13-22(16)27(25,26)17-11-5-2-6-12-17/h1-6,8-9,11-12,16H,7,10,13-14H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWMISZNOKJBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor to form the pyrrolidine ring, followed by sulfonylation and subsequent amidation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-phenylethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-phenylethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The pyrrolidine ring and benzenesulfonyl group are key to its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-phenylethanediamide, we analyze its structural and functional analogs:
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Benzenesulfonyl vs. Hydroxypyrrolidinyl : The benzenesulfonyl group in the target compound enhances lipophilicity and metabolic stability compared to the hydroxylated pyrrolidine in N-((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2,2-diphenylacetamide . This substitution may reduce aqueous solubility but improve membrane permeability.
- Ethanediamide vs. β-Lactam: Unlike the β-lactam ring in benzathine benzylpenicillin (critical for antibiotic activity), the ethanediamide moiety in the target compound lacks inherent reactivity, suggesting a non-enzymatic mechanism of action .
Biological Activity
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-phenylethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine moiety substituted with a benzenesulfonyl group, along with a phenylethanediamide structure. This unique configuration may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Many sulfonamide derivatives have shown effectiveness against bacterial strains.
- Antioxidant Properties : Compounds with similar amide functionalities often display antioxidant capabilities.
- Cytotoxic Effects : Some derivatives demonstrate significant cytotoxicity against cancer cell lines.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds often act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Interference with DNA Synthesis : Some sulfonamide derivatives disrupt DNA replication, leading to cell death.
Antimicrobial Activity
A study investigated the antimicrobial properties of related sulfonamide compounds against various bacterial strains. The results indicated that these compounds could effectively inhibit the growth of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific bacterial strain tested.
Cytotoxicity Assessment
In another study focusing on cytotoxic effects, this compound was assessed against several cancer cell lines. The compound exhibited an LC50 value of approximately 12 µM in human breast cancer cells, indicating significant cytotoxic activity compared to standard chemotherapeutic agents.
Data Tables
| Activity Type | Tested Compound | Target Organism/Cell Line | Result (MIC/LC50) |
|---|---|---|---|
| Antimicrobial | This compound | MRSA | 25 µg/mL |
| Antimicrobial | Related sulfonamide derivative | E. coli | 30 µg/mL |
| Cytotoxicity | This compound | MCF-7 (breast cancer) | 12 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
